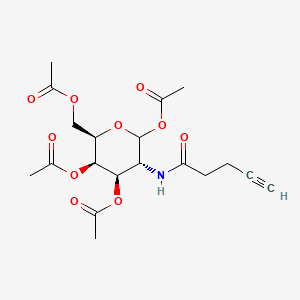

Ac4GalNAlk

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ac4GalNAlk involves the chemical modification of monosaccharides, which are fed to living cells as hydrophobic caged analogues that cross the plasma membrane. Once deprotected by (thio-)esterases, these monosaccharides are metabolically activated and introduced into the glycome by the activity of glycosyltransferases . The biosynthetic salvage pathway of N-acetylgalactosamine derivatives features the kinase GALK2 and the pyrophosphorylases AGX1/2 .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is synthesized in research laboratories using metabolic engineering techniques to enhance the efficiency of nucleotide-sugar biosynthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Ac4GalNAlk undergoes various chemical reactions, including bioorthogonal ligation using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the visualization and characterization of glycoconjugates .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include Cu(I) catalysts for the azide-alkyne cycloaddition. The reaction conditions typically involve mild temperatures and neutral pH to ensure the stability of the compound and the efficiency of the reaction .

Major Products Formed: The major products formed from the reactions involving this compound are glycoproteins that have been labeled with bioorthogonal markers. These labeled glycoproteins can be further analyzed to study protein glycosylation and other cellular processes .

Applications De Recherche Scientifique

Ac4GalNAlk is widely used in scientific research for studying glycosylation and glycoproteins. It serves as a metabolic chemical reporter (MCR) that is efficiently converted into UDP-Ac4GalNAlk in cells expressing the engineered pyrophosphorylase mut-AGX1. This conversion allows for the incorporation of this compound into glycoproteins, facilitating the study of protein glycosylation and other cellular processes .

Mécanisme D'action

The mechanism of action of Ac4GalNAlk involves its metabolic activation into nucleotide-sugars by cellular biosynthetic machinery. Once activated, this compound is introduced into the glycome by glycosyltransferases, allowing for the labeling and detection of glycoproteins through bioorthogonal chemistry . The molecular targets and pathways involved include the biosynthetic salvage pathway of N-acetylgalactosamine derivatives, which features the kinase GALK2 and the pyrophosphorylases AGX1/2 .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to Ac4GalNAlk include Ac4GlcNAlk and Ac4ManNAlk. These compounds are also used in metabolic oligosaccharide engineering for studying protein glycosylation .

Uniqueness: this compound is unique due to its specific alkyne labeling, which allows for efficient bioorthogonal cell surface labeling and the study of glycoproteins. The engineered pyrophosphorylase AGX1 boosts nucleotide-sugar biosynthesis, increasing the efficiency of bioorthogonal labeling by up to two orders of magnitude compared to other MOE reagents .

Propriétés

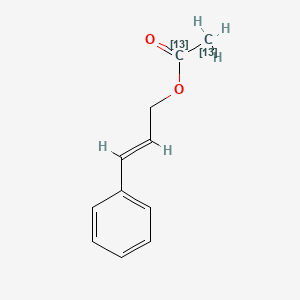

Formule moléculaire |

C19H25NO10 |

|---|---|

Poids moléculaire |

427.4 g/mol |

Nom IUPAC |

[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16-,17+,18-,19?/m1/s1 |

Clé InChI |

PODQGPKRSTUNAT-ILNABNIYSA-N |

SMILES isomérique |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |

SMILES canonique |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15137653.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexacosanethioate;azane](/img/structure/B15137664.png)